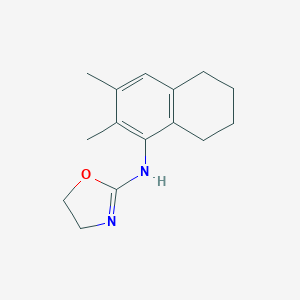
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-, also known as NDMA, is a synthetic chemical compound that has been extensively studied due to its potential carcinogenic properties. NDMA is a member of the nitrosamine family and is commonly used in the manufacturing of rubber, pesticides, and rocket fuel. The compound has been found to contaminate water sources and food products, leading to concerns about its potential health effects on humans.
Mecanismo De Acción
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- is a potent carcinogen that acts through the formation of DNA adducts. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- into a highly reactive intermediate that can bind to DNA and form adducts. These adducts can cause mutations in the DNA, leading to the development of cancer.
Biochemical and Physiological Effects:
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has been found to have a number of biochemical and physiological effects on the body. The compound has been shown to induce oxidative stress, inflammation, and DNA damage. 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has also been found to disrupt cell signaling pathways and inhibit apoptosis, leading to the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- is a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental contaminants on human health. The compound can be used to induce cancer in animal models, allowing researchers to study the development and progression of the disease. However, the use of 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- in lab experiments is limited by its potential health risks and the need for strict safety protocols.
Direcciones Futuras
There are several future directions for research on 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-. One area of focus is the development of methods for detecting and monitoring the compound in food and water sources. Another area of research is the identification of biomarkers for 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- exposure and the development of strategies for reducing exposure to the compound. Additionally, there is ongoing research into the mechanisms of 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)--induced carcinogenesis and the development of targeted therapies for treating 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)--induced cancer.
Métodos De Síntesis
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- can be synthesized through the reaction of naphthylamine with nitrite in the presence of acid. The reaction produces nitrosamines, including 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)-, as a byproduct. The compound can also be formed through the reaction of dimethylamine with nitrite in the presence of acid.
Aplicaciones Científicas De Investigación
1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has been extensively studied due to its potential carcinogenic properties. The compound has been found to cause cancer in animal models, specifically in the liver, lung, kidney, and stomach. 1-Naphthylamine, 5,6,7,8-tetrahydro-2,3-dimethyl-N-(2-oxazolinyl)- has also been linked to the development of tumors in humans, particularly in individuals exposed to high levels of the compound through their occupation or through contaminated food and water sources.
Propiedades
Número CAS |
102280-58-0 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H20N2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)17-15-16-7-8-18-15/h9H,3-8H2,1-2H3,(H,16,17) |
Clave InChI |
RIMWFIQWAZTNRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C(=C1C)NC3=NCCO3 |
SMILES canónico |
CC1=CC2=C(CCCC2)C(=C1C)NC3=NCCO3 |
Otros números CAS |
102280-58-0 |
Sinónimos |
1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-2,3-DIMETHYL-N-(2-OXAZOLINYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



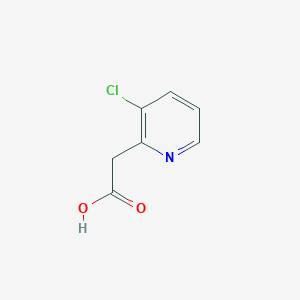
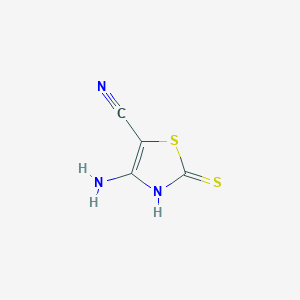
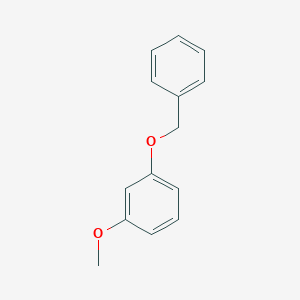

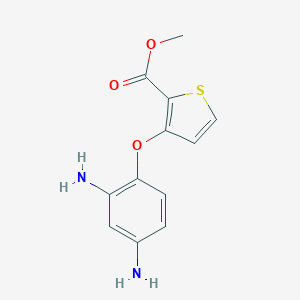

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)





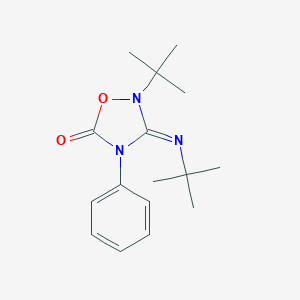
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)